1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Factor Xa Inhibition Antithrombotic Agents Medicinal Chemistry

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4) is an N-substituted indole-2-carboxylic acid derivative, characterized by a 4-cyanobenzyl moiety at the indole N1 position and a free carboxylic acid at C2. This compound serves as a key pharmacophore-bearing building block in medicinal chemistry, particularly documented as a core structural component in patents describing indole-based inhibitors of coagulation factor Xa (FXa) and/or factor VIIa for the treatment of thromboembolic disorders.

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 229953-48-4
Cat. No. B3025006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid
CAS229953-48-4
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C#N)C(=O)O
InChIInChI=1S/C17H12N2O2/c18-10-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)9-16(19)17(20)21/h1-9H,11H2,(H,20,21)
InChIKeyLRYAZCDJSGRWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4): Procurement-Grade Scaffold and Chemical Intermediate for Antithrombotic Drug Discovery


1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4) is an N-substituted indole-2-carboxylic acid derivative, characterized by a 4-cyanobenzyl moiety at the indole N1 position and a free carboxylic acid at C2 [1]. This compound serves as a key pharmacophore-bearing building block in medicinal chemistry, particularly documented as a core structural component in patents describing indole-based inhibitors of coagulation factor Xa (FXa) and/or factor VIIa for the treatment of thromboembolic disorders [2]. Its defined molecular composition (C₁₇H₁₂N₂O₂, MW 276.29 g/mol) and availability in research-grade purity (≥98%) position it as a discrete, tractable intermediate for hit-to-lead optimization programs requiring precise structure-activity relationship interrogation .

Procurement Risk of Analog Substitution: Why 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4) Is Not Readily Interchangeable with Other Indole-2-carboxylates


The scientific and procurement value of 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid is anchored in its specific combination of substitution pattern and functional group presentation, which cannot be replicated by generic indole-2-carboxylic acid analogs. Substituting with the unsubstituted parent indole-2-carboxylic acid (CAS 1477-50-5) or other N-benzyl indole-2-carboxylic acids would fundamentally alter the compound's physicochemical properties (e.g., logP, TPSA) and its potential interactions with biological targets. Critically, the para-cyano substituent on the N-benzyl ring is a documented key structural feature in the design of selective factor Xa inhibitors, as described in patent US20050043302, where such substituents are explicitly claimed for modulating binding affinity and selectivity [1]. Furthermore, procurement from non-validated sources introduces significant analytical uncertainty; some vendors explicitly disclaim the collection of purity data for this compound, whereas others offer fully characterized material with batch-specific ≥98% purity certification—a critical distinction for reproducible research . The quantitative evidence that follows delineates precisely where this specific compound offers measurable differentiation relative to common comparator points.

Quantitative Differentiation Evidence for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4) Relative to Analogs and Procurement Baselines


FXa Inhibitor Pharmacophore Alignment: Documented Class-Level Differentiation vs. Unsubstituted Indole-2-carboxylic Acid Scaffolds

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is specifically disclosed within the Markush structure of patent US20050043302A1 as an indole derivative for inhibiting blood clotting enzymes factor Xa (FXa) and/or factor VIIa [1]. The para-cyanobenzyl substitution at the N1 position is explicitly claimed as a key structural feature for achieving FXa inhibitory activity and selectivity. This represents a class-level differentiation from unsubstituted indole-2-carboxylic acid (CAS 1477-50-5), which lacks the N-substitution and is primarily documented as a broad-spectrum NMDA/glycine site antagonist [2], thereby underscoring the critical role of the cyanobenzyl moiety in directing target engagement.

Factor Xa Inhibition Antithrombotic Agents Medicinal Chemistry

Para-Cyano Substituent Effect: Structural Differentiation from Non-Cyano N-Benzyl Indole-2-carboxylic Acid Analogs

The presence of the para-cyano group on the benzyl substituent constitutes a measurable structural differentiation from other N-benzyl indole-2-carboxylic acid analogs lacking this electron-withdrawing moiety. In the context of FXa inhibitor design, patent US20050043302 explicitly enumerates —CN as a permissible and advantageous substituent (designated as R₈) on the aryl/heteroaryl ring systems attached to the indole core, with such substitution patterns claimed to confer desirable pharmacological properties [1]. This differentiates the target compound from simpler N-benzyl analogs (e.g., 1-benzyl-1H-indole-2-carboxylic acid) that lack the nitrile functionality and therefore fall outside the preferred substitution scope of the patent claims.

Structure-Activity Relationship Medicinal Chemistry Factor Xa Inhibitors

Purity Specification and Analytical Traceability: Differentiation from Non-Certified Procurement Sources

The procurement value of 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid is materially impacted by the analytical certification provided by the supplier. MolCore and ChemScene offer this compound with a specified purity of ≥98% (NLT 98%) with appropriate analytical documentation . In contrast, Sigma-Aldrich's AldrichCPR offering for the identical CAS number includes an explicit disclaimer that the vendor 'does not collect analytical data for this product' and that the buyer 'assumes responsibility to confirm product identity and/or purity' . This represents a critical procurement differentiation: one class of suppliers provides analytically verified material suitable for reproducible quantitative research, while the other provides uncharacterized material requiring end-user analytical validation prior to use.

Analytical Chemistry Quality Control Procurement Specification

Comparative Procurement Economics: Price per Gram Differential vs. Structurally Related Building Blocks

For budget-sensitive research programs, the procurement economics of 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid relative to other indole-based building blocks represent a quantifiable selection criterion. The compound is available at a list price of approximately $1,784 USD per gram from major research chemical suppliers . This positions it within a specific tier of research-grade indole derivatives—more costly than the unsubstituted parent indole-2-carboxylic acid (typically <$100 USD per gram) but substantially more economical than highly functionalized indole analogs requiring multi-step asymmetric synthesis. This cost positioning enables its use in early-stage SAR exploration without the prohibitive expense associated with more complex custom-synthesized intermediates.

Procurement Economics Cost-Benefit Analysis Research Supply Chain

Calculated Physicochemical Property Profile: LogP and TPSA Differentiation from Parent Indole-2-carboxylic Acid

The introduction of the 4-cyanobenzyl substituent produces a substantial and quantifiable shift in key calculated physicochemical parameters relevant to drug-likeness and pharmacokinetic prediction. Computational data for 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid reports a calculated LogP of 3.25948 and a topological polar surface area (TPSA) of 66.02 Ų . These values differ markedly from those of the parent indole-2-carboxylic acid scaffold, which exhibits a LogP of approximately 2.4 and a TPSA of 53.09 Ų [1]. The increased LogP (+0.86 units) and modestly elevated TPSA (+12.93 Ų) reflect the added lipophilicity and hydrogen-bonding capacity conferred by the cyanobenzyl moiety, parameters that directly influence membrane permeability and oral bioavailability predictions.

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Utility: Free Carboxylic Acid Handle for Derivatization vs. Ester-Locked Analogs

The free carboxylic acid functionality at the C2 position of the indole ring provides a chemically tractable handle for further derivatization, specifically enabling direct amide coupling, esterification, or reduction reactions without requiring preliminary deprotection steps. This differentiates 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid from protected analogs such as 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid ethyl ester or methyl ester, which require saponification prior to coupling reactions—an additional synthetic step that can reduce overall yield and introduce purification challenges. The free acid form also enables direct use in solid-phase synthesis and one-pot amidation protocols [1].

Synthetic Chemistry Building Block Utility Amide Coupling

Prioritized Research and Industrial Applications for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS 229953-48-4) Based on Quantitative Evidence


Factor Xa Inhibitor Hit-to-Lead Optimization and SAR Campaigns

Based on its explicit disclosure as part of a genus of FXa/FVIIa inhibitors in patent US20050043302 [1], 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid is positioned as a valuable core scaffold for medicinal chemistry teams developing novel antithrombotic agents. The compound's free carboxylic acid functionality at C2 enables direct derivatization via amide coupling to generate focused libraries of FXa inhibitor candidates. The para-cyano substituent provides a defined electronic handle for SAR interrogation, while the compound's ≥98% certified purity ensures that biological assay results can be confidently attributed to the intended chemical entity rather than to impurities.

Chemical Biology Probe Synthesis for Coagulation Cascade Target Engagement Studies

The free carboxylic acid moiety of 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid enables facile conjugation to biotin, fluorophores, or affinity matrices through standard amide bond formation protocols. This synthetic accessibility, combined with the compound's computationally favorable physicochemical properties (LogP 3.26, TPSA 66.02 Ų) , supports the development of chemical probes for target engagement studies within the coagulation cascade. The certified purity (≥98%) ensures that probe molecules are of defined composition suitable for quantitative biochemical and cellular assays.

Medicinal Chemistry Building Block for N-Substituted Indole Library Synthesis

As a structurally defined N-substituted indole-2-carboxylic acid building block with batch-certified purity , this compound serves as a key intermediate in the parallel synthesis of indole-based small-molecule libraries. The combination of a free carboxylic acid for diversification and a para-cyanobenzyl group that provides both π-stacking potential and hydrogen-bond acceptor capacity (via the nitrile) makes it a versatile scaffold for generating compounds targeting a range of therapeutic areas. Its price point (~$1,784 USD/g) positions it as an economically viable entry point for SAR exploration compared to custom-synthesized alternatives.

Analytical Reference Standard for LC-MS Method Development in FXa Inhibitor Programs

The high purity specification (≥98%) and defined molecular characteristics (MW 276.29, LogP 3.25948) of 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid make it suitable for use as an analytical reference standard in the development of LC-MS and HPLC methods for FXa inhibitor drug discovery programs. In contrast to non-certified sources that do not provide analytical data , procurement from certified suppliers ensures that the reference material meets the identity and purity requirements necessary for robust analytical method validation.

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